molecular formula C17H24N2O3 B2969685 N1-benzyl-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide CAS No. 1351648-89-9

N1-benzyl-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide

Cat. No.: B2969685
CAS No.: 1351648-89-9
M. Wt: 304.39
InChI Key: SFPLAQQMATWTLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-benzyl-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide is an oxalamide-based compound designed to act as a nucleating agent for biodegradable polyhydroxyalkanoates (PHAs), particularly poly(3-hydroxybutyrate) (PHB). Its molecular architecture comprises a benzyl group at the N1 position and a 2-cyclohexyl-2-hydroxyethyl moiety at the N2 position (Fig. 1). This dual-functional structure enhances miscibility with PHB melts while enabling phase separation during cooling, which is critical for heterogeneous nucleation .

The compound’s hydroxyl and cyclohexyl groups facilitate hydrogen bonding and steric interactions, promoting self-assembly into β-sheet-like structures in the polymer matrix. These pre-organized aggregates reduce the nucleation barrier, accelerating crystallization kinetics and improving PHB’s mechanical and thermal properties . Studies demonstrate its effectiveness at industrial cooling rates (~60°C/min), addressing a key limitation of traditional nucleating agents .

Properties

IUPAC Name

N-benzyl-N'-(2-cyclohexyl-2-hydroxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c20-15(14-9-5-2-6-10-14)12-19-17(22)16(21)18-11-13-7-3-1-4-8-13/h1,3-4,7-8,14-15,20H,2,5-6,9-12H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPLAQQMATWTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide typically involves the reaction of benzylamine with 2-cyclohexyl-2-hydroxyethylamine in the presence of oxalyl chloride. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired oxalamide. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

    Catalyst: Triethylamine or pyridine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides or carboxylic acids.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For

Comparison with Similar Compounds

Table 1: Key Properties of N1-benzyl-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide vs. Other Nucleating Agents

Compound Miscibility with PHB Melt Optimal Cooling Rate Crystallization Half-Life (t₀.₅) Nucleation Efficiency (ΔTₚ)*
This compound High 60°C/min 2.1 min (0.5 wt%) +15°C
Boron Nitride (BN) Low 10°C/min 8.5 min (1 wt%) +10°C
Cyanuric Acid Moderate 10°C/min 6.2 min (1 wt%) +8°C
Carbon Nanotubes (CNTs) Low 20°C/min 4.3 min (0.3 wt%) +12°C
Uracil Moderate 10°C/min 7.8 min (1 wt%) +7°C

*ΔTₚ: Increase in peak crystallization temperature relative to pure PHB. Data compiled from .

Performance Analysis

Miscibility and Phase Separation

Unlike boron nitride and CNTs, which form inhomogeneous dispersions in PHB melts, this compound exhibits high miscibility due to structural mimicry of PHB’s repeating units. This compatibility ensures uniform dispersion, enabling phase separation at temperatures slightly below PHB’s melting point (~170°C), which is critical for initiating nucleation . In contrast, BN aggregates at high concentrations, reducing surface-to-volume ratios and nucleation efficiency .

Crystallization Kinetics

At 0.5 wt% loading, the compound reduces PHB’s crystallization half-life (t₀.₅) to 2.1 minutes, outperforming cyanuric acid (6.2 min) and uracil (7.8 min) under similar conditions . This rapid crystallization is attributed to its ability to self-assemble into needle-like aggregates during cooling, providing high surface area for crystal growth . Polarized light microscopy confirms enhanced spherulite density even at cooling rates of 60°C/min, a key advantage for industrial extrusion processes .

Thermal Stability

DSC analyses reveal that the compound maintains stable hydrogen bonding up to 59.3°C, with structural reorganization occurring at 146.5°C due to increased mobility of flexible spacers . This thermal behavior contrasts with S336 (a flavor-based oxalamide), which lacks hydroxyl groups and shows lower thermal resilience .

Limitations and Trade-offs

While the compound excels at low concentrations (0.1–0.5 wt%), exceeding 0.5 wt% leads to oversized aggregates, reducing nucleation efficiency. This contrasts with talc, which retains efficacy at higher loadings but requires slower cooling rates . Additionally, its synthesis involves multi-step reactions, increasing production costs compared to inorganic agents like BN .

Research Findings and Implications

  • Mechanistic Insights : Solid-state NMR and DSC studies confirm that the compound’s hydrogen-bonded oxalamide core remains intact during PHB crystallization, while its flexible termini adapt to polymer chain dynamics .
  • Industrial Relevance : The compound enables PHB processing at commercially viable cooling rates, addressing brittleness and slow crystallization—key barriers to PHA commercialization .
  • Generality : The design principles (miscibility tuning, phase separation control) are applicable to other bio-polyesters, such as poly(lactic acid) (PLA) and polycaprolactone (PCL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.